

An In-depth Technical Guide to 9-Bromoanthracene-d9

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Compound of Interest

Compound Name: 9-Bromoanthracene-d9

Cat. No.: B11762647

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IUPAC Name: 9-Bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene

This technical guide provides a comprehensive overview of **9-Bromoanthracene-d9**, a deuterated polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, synthesis, and key applications, with a focus on its role as a stable isotope-labeled internal standard in analytical chemistry.

Core Concepts and Properties

9-Bromoanthracene-d9 is a derivative of anthracene in which nine hydrogen atoms have been replaced by deuterium, and a bromine atom is substituted at the 9-position.^[1] This isotopic labeling makes it a valuable tool in various research applications, primarily due to the mass difference between deuterium and hydrogen, and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.^[1]

Physicochemical Properties

While specific experimental data for the deuterated compound is limited, the properties of its non-deuterated analog, 9-bromoanthracene, provide a close approximation.

Property	Value	Reference
IUPAC Name	9-Bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene	[2]
CAS Number	183486-02-4	[2]
Molecular Formula	C ₁₄ D ₉ Br	[2]
Molecular Weight	266.18 g/mol	
Appearance	Typically a solid at room temperature. The non-deuterated form is a white to light yellow crystalline powder.	
Melting Point (non-deuterated)	97-100 °C	
Boiling Point (non-deuterated)	389.7 °C at 760 mmHg	
Solubility	May be soluble in DMSO. The non-deuterated form is slightly soluble in chloroform, DMSO, and methanol, and insoluble in water.	
Storage	Recommended at -20°C for long-term storage (3 years) or at 4°C for shorter periods (2 years).	

Synthesis of 9-Bromoanthracene-d9

A detailed experimental protocol for the synthesis of **9-Bromoanthracene-d9** is not readily available in published literature. However, it can be reasonably inferred from the well-established synthesis of 9-bromoanthracene, by substituting the starting material with its deuterated analog, anthracene-d10. The general approach involves the electrophilic bromination of the anthracene core.

Inferred Experimental Protocol: Synthesis of 9-Bromoanthracene-d9

This protocol is adapted from the synthesis of non-deuterated 9-bromoanthracene.

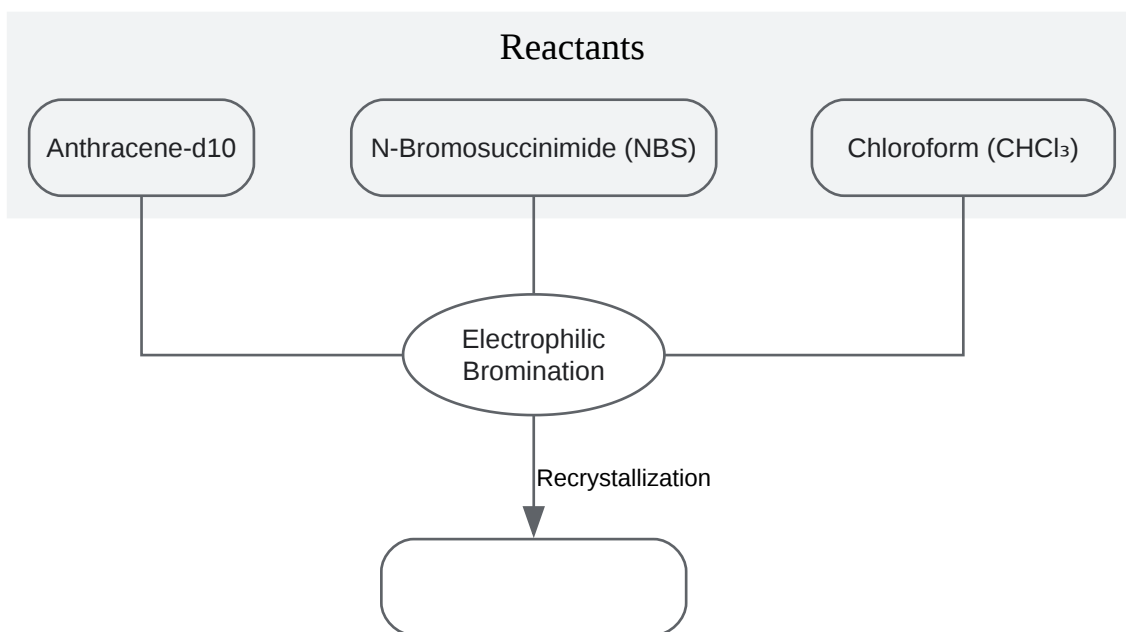
Materials:

- Anthracene-d10
- N-Bromosuccinimide (NBS)
- Chloroform (CHCl_3), anhydrous
- Ethanol, anhydrous
- Magnesium sulfate (MgSO_4), anhydrous
- Distilled water

Procedure:

- In a round-bottom flask protected from light, dissolve anthracene-d10 (1 equivalent) in anhydrous chloroform.
- Add N-bromosuccinimide (1 equivalent) in portions to the solution while stirring.
- Continue stirring the reaction mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with distilled water.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from anhydrous ethanol to yield **9-Bromoanthracene-d9**.

The following diagram illustrates the synthetic pathway for **9-Bromoanthracene-d9**.



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A diagram illustrating the synthesis of **9-Bromoanthracene-d9**.

Applications in Research and Development

The primary utility of **9-Bromoanthracene-d9** stems from its nature as a stable isotope-labeled compound.

Internal Standard in Quantitative Analysis

9-Bromoanthracene-d9 is an ideal internal standard for the quantification of 9-bromoanthracene and other PAHs in various matrices using isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample prior to extraction and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience similar matrix effects and losses during sample preparation. The distinct mass difference allows for their separate detection by the mass spectrometer, and the ratio of their signals enables highly accurate and precise quantification of the analyte.

Experimental Protocol: Quantification of PAHs using **9-Bromoanthracene-d9** as an Internal Standard (Illustrative)

The following is a generalized protocol for the analysis of PAHs in an environmental sample, such as soil or sediment, using **9-Bromoanthracene-d9** as an internal standard.

1. Sample Preparation and Extraction:

- A known mass of the sample is spiked with a precise amount of **9-Bromoanthracene-d9** solution.
- The sample is then subjected to an extraction method, such as ultrasonic extraction, with an appropriate solvent (e.g., a mixture of acetone and hexane).
- The extract is concentrated and may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
- Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
- Injection: Splitless injection mode.
- Temperature Program: An optimized temperature gradient to ensure separation of the target PAHs.
- Mass Spectrometer (MS) Conditions:
- Ionization: Electron Ionization (EI).
- Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Specific ions for the target PAHs and for **9-Bromoanthracene-d9** are monitored.

3. Data Analysis:

- A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target PAHs and a constant concentration of **9-Bromoanthracene-d9**.
- The concentration of the target PAHs in the sample is calculated based on the response factor relative to the internal standard.

The workflow for using a stable isotope-labeled internal standard is depicted below.



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Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Mechanistic Studies

The increased strength of the C-D bond compared to the C-H bond can lead to a kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate. By comparing the reaction rates of **9-Bromoanthracene-d9** with its non-deuterated counterpart in reactions such as the Diels-Alder cycloaddition, researchers can gain insights into the reaction mechanism and determine if C-H bond cleavage is involved in the rate-determining step.

Materials Science

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), deuteration of the organic materials has been shown to enhance device stability and longevity. The stronger C-D bonds are less susceptible to vibrational degradation, which is a key factor in the operational lifetime of OLEDs. **9-Bromoanthracene-d9** serves as a valuable building block for the synthesis of these more robust deuterated materials.

Conclusion

9-Bromoanthracene-d9 is a specialized chemical with significant applications in analytical chemistry, mechanistic organic chemistry, and materials science. Its primary role as a stable isotope-labeled internal standard allows for highly accurate and precise quantification of polycyclic aromatic hydrocarbons. The continued development of advanced analytical

instrumentation and the increasing demand for high-performance organic electronic materials are likely to expand the applications of **9-Bromoanthracene-d9** and other deuterated compounds in the future.

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References

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